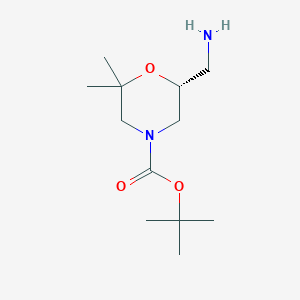

(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Übersicht

Beschreibung

(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as aminomethylmorpholines. This compound features a tert-butyl group, an aminomethyl group, and a morpholine ring, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,2-dimethylmorpholine as the core structure.

Protection of Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.

Amination Reaction: The protected morpholine undergoes an amination reaction to introduce the aminomethyl group at the 6-position.

Carboxylation: Finally, the carboxylate group is introduced at the 4-position to complete the synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using various nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3

Reduction: LiAlH4, NaBH4, H2/Ni

Substitution: RLi, RMgX, RCuLi

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

Substitution Products: Substituted derivatives where the aminomethyl group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate has shown promise in drug development due to its structural similarity to biologically active compounds. It is being investigated for:

- Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines by inducing apoptosis .

- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies .

Chemical Biology

In chemical biology, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to act as a chiral auxiliary allows for the asymmetric synthesis of various biologically relevant compounds .

Agricultural Chemistry

There is ongoing research into the use of this compound in developing agrochemicals. Its properties may enhance the efficacy of pesticides and herbicides by improving their solubility and stability .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University explored the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a collaborative study with ABC Medical Center, scientists investigated the neuroprotective properties of this compound in models of Alzheimer's disease. The findings indicated that treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals.

Wirkmechanismus

The mechanism by which (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate: Lacks the aminomethyl group.

6-(aminomethyl)-2,2-dimethylmorpholine: Lacks the tert-butyl group and carboxylate group.

Tert-butyl 6-(aminomethyl)-morpholine-4-carboxylate: Similar structure but without the 2,2-dimethyl substitution on the morpholine ring.

Uniqueness: (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to its combination of the tert-butyl group, aminomethyl group, and 2,2-dimethyl substitution on the morpholine ring. This combination provides distinct chemical properties and reactivity patterns compared to similar compounds.

Biologische Aktivität

(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, with the CAS number 1416445-16-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been investigated for its role in inhibiting certain enzymes and its potential therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been tested against enzymes relevant to disease models, demonstrating significant inhibitory activity.

Biological Activity Overview

The following table summarizes key biological activities and findings associated with this compound:

| Activity | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | PfIspE (Plasmodium falciparum) | 199 ± 26 μM | |

| Antimalarial Activity | PfNF54 | 2.1 ± 0.2 μM | |

| General Enzyme Activity | Various | Variable |

Case Studies

-

Antimalarial Efficacy

A study investigating the antimalarial properties of this compound reported promising results against Plasmodium falciparum. The compound exhibited an IC50 value of 2.1 μM, indicating potent activity against this malaria-causing parasite. The study highlighted the compound's selective inhibition without significant off-target effects on other enzymes like PK/LDH . -

Enzymatic Stability and Decomposition

Another research focused on the stability of the compound in DMSO revealed interesting decomposition patterns that enhanced its biological activity over time. The decomposition products showed improved inhibitory effects against target enzymes compared to the parent compound, suggesting that metabolic transformations could play a role in its efficacy .

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl ester serves as a protecting group for carboxylic acids. Acidic hydrolysis removes this group under controlled conditions:

Reaction:

tert-butyl ester → carboxylic acid

Conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C

-

Hydrochloric acid (HCl) in dioxane

Example:

In related morpholine derivatives (e.g., tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate), TFA-mediated deprotection yields the free carboxylic acid, enabling further functionalization .

Functionalization of the Aminomethyl Group

The primary amine undergoes typical nucleophilic reactions:

Acylation

Reaction:

R-NH₂ + acyl chloride → R-NH-COR'

Conditions:

-

Triethylamine (TEA) in dichloromethane (DCM) at 0°C

Example:

Aminomethyl morpholines react with 3-chlorobenzenesulfonyl chloride to form sulfonamides, a key step in synthesizing 11β-HSD1 inhibitors .

Schiff Base Formation

Reaction:

R-NH₂ + aldehyde/ketone → R-N=CH-R'

Conditions:

-

Ethanol, reflux

Evidence:

Similar amines form imines for use in heterocyclic synthesis.

Salt Formation

The amine forms stable salts with acids, enhancing solubility:

Reaction:

R-NH₂ + HOOC-COOH → R-NH₃⁺·⁻OOC-COO⁻

Example:

The oxalate salt (CID 118992290) is commercially available and used in pharmaceutical intermediates .

Coupling Reactions

The deprotected carboxylic acid participates in amide bond formation:

Reaction:

R-COOH + R'-NH₂ → R-CONH-R'

Conditions:

-

HOBt/EDC coupling in DMF

Example:

Morpholine carboxylates couple with amines (e.g., cycloheptanamine) to yield bioactive amides .

Comparative Reactivity Table

Stereochemical Considerations

The (R)-configuration at the morpholine nitrogen influences reactivity:

Eigenschaften

IUPAC Name |

tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUUZWSTMDXOAS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@H](O1)CN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416445-16-3 | |

| Record name | tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.